molecular formula C22H23NO4 B11379176 3-(2-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11379176
M. Wt: 365.4 g/mol
InChI Key: VJEDMANLLAYGJX-UHFFFAOYSA-N
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Description

3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-oxazin core, which is a fused heterocyclic system, making it a subject of interest for researchers in various scientific fields.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO4/c1-13-14(2)22(24)27-21-15(3)20-17(9-18(13)21)11-23(12-26-20)10-16-7-5-6-8-19(16)25-4/h5-9H,10-12H2,1-4H3

InChI Key

VJEDMANLLAYGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a chromene derivative under acidic or basic conditions to yield the desired oxazin compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, methanol, or dichloromethane, and may require specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxazin moiety .

Scientific Research Applications

3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-oxazin derivatives and related heterocyclic compounds, such as:

Uniqueness

What sets 3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique structural features and the specific biological activities it exhibits. Its fused heterocyclic system and the presence of multiple functional groups contribute to its distinct chemical and biological properties .

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